3-cyano-N-cyclopentylazetidine-1-carboxamide
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Overview
Description
3-Cyano-N-cyclopentylazetidine-1-carboxamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound is part of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-cyclopentylazetidine-1-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a cyano-substituted cyclopentylamine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-N-cyclopentylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-Cyano-N-cyclopentylazetidine-1-carboxylic acid.
Reduction: 3-Amino-N-cyclopentylazetidine-1-carboxamide.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Cyano-N-cyclopentylazetidine-1-carboxamide has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-cyano-N-cyclopentylazetidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the azetidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyano-N-cyclopentylazetidine-1-carboxamide is unique due to its specific structural features, such as the presence of the cyano group and the cyclopentyl ring. Similar compounds include:
3-Cyano-N-ethylazetidine-1-carboxamide: Similar structure but with an ethyl group instead of cyclopentyl.
3-Cyano-N-methylazetidine-1-carboxamide: Similar structure but with a methyl group instead of cyclopentyl.
3-Cyano-N-phenylazetidine-1-carboxamide: Similar structure but with a phenyl group instead of cyclopentyl.
Properties
IUPAC Name |
3-cyano-N-cyclopentylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-5-8-6-13(7-8)10(14)12-9-3-1-2-4-9/h8-9H,1-4,6-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFGETNOWLCITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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